molecular formula C5H9NaO5S B13403120 Glutaraldehyde sodium bisulfite

Glutaraldehyde sodium bisulfite

Cat. No.: B13403120
M. Wt: 204.18 g/mol
InChI Key: KMQKYDWPAZMUDX-UHFFFAOYSA-M
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Description

Glutaraldehyde sodium bisulfite is a chemical compound with the molecular formula NaO3SCH(OH)(CH2)3CH(OH)SO3Na. It is known for its use as a cross-linking reagent and has applications in various fields, including biology, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glutaraldehyde sodium bisulfite is synthesized by reacting glutaraldehyde with sodium bisulfite. The reaction typically involves mixing glutaraldehyde with an aqueous solution of sodium bisulfite under controlled conditions. The reaction proceeds at room temperature and results in the formation of the addition compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where glutaraldehyde and sodium bisulfite are combined in precise stoichiometric ratios. The reaction is monitored to ensure complete conversion and the product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Glutaraldehyde sodium bisulfite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glutaraldehyde sodium bisulfite is unique due to its high reactivity and ability to form stable cross-links with a wide range of nucleophilic groups. This makes it particularly useful in applications requiring strong and stable cross-linked structures .

Biological Activity

Glutaraldehyde sodium bisulfite is a compound formed by the reaction of glutaraldehyde, a well-known biocide, with sodium bisulfite. This interaction alters the biological activity of glutaraldehyde, particularly its antimicrobial properties. Understanding the biological activity of this compound is crucial for its application in various fields, including medicine, environmental science, and industrial processes.

Glutaraldehyde (GA) is a dialdehyde with broad-spectrum antimicrobial activity, often used for disinfection and sterilization. However, its efficacy can be compromised when it reacts with sodium bisulfite (SB). The reaction leads to the formation of a glutaraldehyde-bisulfite complex, which significantly reduces the microbiocidal activity of glutaraldehyde. High-performance liquid chromatography (HPLC) studies have shown that glutaraldehyde is completely inactivated at a molar ratio of 2.2:1 (SB:GA) .

Table 1: Properties of this compound Complex

PropertyValue
Molar Ratio (SB:GA)2.2:1
IC50 against E. coli230-440 ppm
LC50 in Daphnia magna41-109 ppm
NOEC16 ppm
Biodegradation (15 days)57%-63% (varies by ratio)

Microbiocidal Activity

The glutaraldehyde-sodium bisulfite complex exhibits no significant microbiocidal activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa at concentrations as high as 50-100 ppm . This indicates that while glutaraldehyde is effective as a disinfectant, its interaction with sodium bisulfite neutralizes this effect.

Acute Toxicity Studies

Acute toxicity studies conducted on aquatic organisms like Daphnia magna reveal that the LC50 for the glutaraldehyde-bisulfite complex is approximately 10 times higher than that for free glutaraldehyde, suggesting a reduced environmental toxicity . The no-observed-effect concentration (NOEC) was determined to be 16 ppm, indicating a safer profile for ecological applications.

Case Study 1: Anti-calcification Strategy

A study evaluated the effectiveness of sodium bisulfite in modifying glutaraldehyde-fixed bovine pericardium to reduce calcification in bioprosthetic heart valves. The results showed that SB-modified samples had significantly lower calcium deposition compared to controls over periods of 21 and 60 days . This suggests that sodium bisulfite not only affects the biological activity of glutaraldehyde but also enhances its application in medical devices by reducing calcification.

Case Study 2: Resistance Mechanisms in Bacteria

Research has indicated that some bacterial strains can develop resistance to glutaraldehyde through adaptive laboratory evolution. For instance, E. coli strains exposed to sub-inhibitory concentrations of glutaraldehyde exhibited mutations that conferred increased survival rates against this biocide . This highlights the potential for developing resistance mechanisms in microbial populations exposed to disinfectants like glutaraldehyde.

Properties

Molecular Formula

C5H9NaO5S

Molecular Weight

204.18 g/mol

IUPAC Name

sodium;hydrogen sulfite;pentanedial

InChI

InChI=1S/C5H8O2.Na.H2O3S/c6-4-2-1-3-5-7;;1-4(2)3/h4-5H,1-3H2;;(H2,1,2,3)/q;+1;/p-1

InChI Key

KMQKYDWPAZMUDX-UHFFFAOYSA-M

Canonical SMILES

C(CC=O)CC=O.OS(=O)[O-].[Na+]

Origin of Product

United States

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